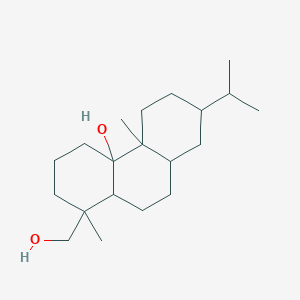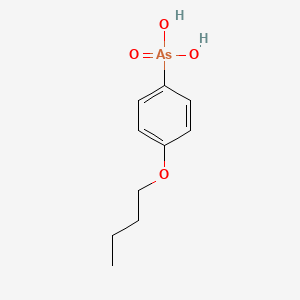
(4-Butoxyphenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H15AsO4 It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a butoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-Butoxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Bart reaction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Butoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the arsonic acid to its corresponding arsenate.
Reduction: Reduction reactions can lead to the formation of arsine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenates, while reduction can produce arsine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Butoxyphenyl)arsonic acid is used as a precursor for synthesizing other organoarsenic compounds. It is also studied for its reactivity and potential use in organic synthesis.
Biology and Medicine
In biology and medicine, organoarsenic compounds, including this compound, have been explored for their antimicrobial properties. They have been used in the past as growth promoters in veterinary medicine .
Industry
Industrially, this compound can be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of (4-Butoxyphenyl)arsonic acid involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylarsonic acid: The parent compound of (4-Butoxyphenyl)arsonic acid, lacking the butoxy substitution.
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as an antimicrobial agent.
Uniqueness
This compound is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially alter its interaction with biological targets compared to its parent compound.
Propriétés
Numéro CAS |
6622-65-7 |
|---|---|
Formule moléculaire |
C10H15AsO4 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
(4-butoxyphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO4/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3,(H2,12,13,14) |
Clé InChI |
YAAPBEFYGWZDEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



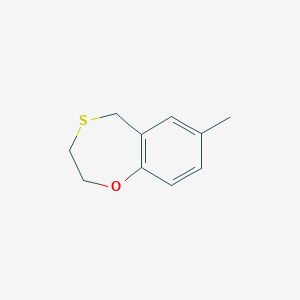
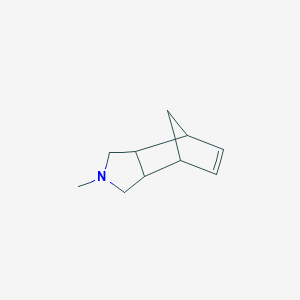

![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
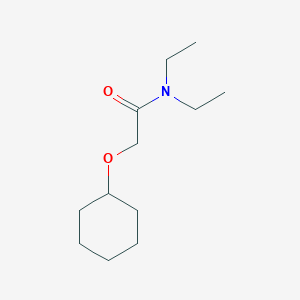

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
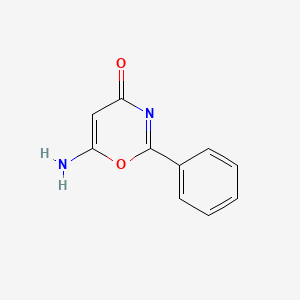
![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
